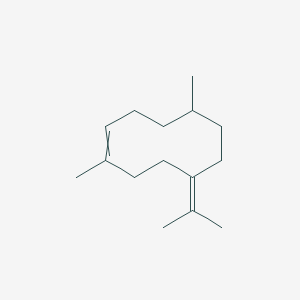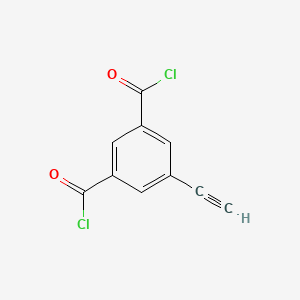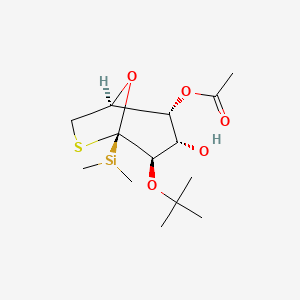
5,6,13,14-Tetraphenylpentacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,13,14-Tetraphenylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,13,14-Tetraphenylpentacene typically involves the nucleophilic addition of bulky aryl substituents to pentacene-6,13-quinone. This reaction is carried out using lithium organic reagents, which facilitate the installation of phenyl groups at the desired positions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,13,14-Tetraphenylpentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its dihydro forms, which have different electronic properties.
Substitution: The phenyl groups can be further functionalized through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pentacenes and quinones, which can be further utilized in organic synthesis and materials science .
Applications De Recherche Scientifique
5,6,13,14-Tetraphenylpentacene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component of therapeutic agents.
Mécanisme D'action
The mechanism by which 5,6,13,14-Tetraphenylpentacene exerts its effects is primarily related to its electronic properties. The phenyl groups influence the compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, affecting its conductivity and stability. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrophobic effects, influencing various molecular pathways .
Comparaison Avec Des Composés Similaires
Pentacene: The parent compound, known for its use in organic semiconductors.
Tetracene: Another polycyclic aromatic hydrocarbon with similar electronic properties but fewer aromatic rings.
Hexacene: A larger acene with increased reactivity and lower stability compared to pentacene derivatives.
Uniqueness: This makes it more suitable for applications in organic electronics and materials science compared to its unsubstituted counterparts .
Propriétés
Numéro CAS |
478799-49-4 |
|---|---|
Formule moléculaire |
C46H30 |
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
5,6,13,14-tetraphenylpentacene |
InChI |
InChI=1S/C46H30/c1-5-17-31(18-6-1)41-37-27-15-16-28-38(37)42(32-19-7-2-8-20-32)46-44(34-23-11-4-12-24-34)40-30-36-26-14-13-25-35(36)29-39(40)43(45(41)46)33-21-9-3-10-22-33/h1-30H |
Clé InChI |
BCTOQQPZENASOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC6=CC=CC=C6C=C5C(=C24)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)

![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)


![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)


![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)

